Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro-
Brand Name: Vulcanchem
CAS No.: 13992-53-5
VCID: VC18915872
InChI: InChI=1S/C7H10N4O4/c1-8-5-4(11(14)15)6(12)10(3)7(13)9(5)2/h8H,1-3H3
SMILES:
Molecular Formula: C7H10N4O4
Molecular Weight: 214.18 g/mol

Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro-

CAS No.: 13992-53-5

Cat. No.: VC18915872

Molecular Formula: C7H10N4O4

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- - 13992-53-5

Specification

CAS No. 13992-53-5
Molecular Formula C7H10N4O4
Molecular Weight 214.18 g/mol
IUPAC Name 1,3-dimethyl-6-(methylamino)-5-nitropyrimidine-2,4-dione
Standard InChI InChI=1S/C7H10N4O4/c1-8-5-4(11(14)15)6(12)10(3)7(13)9(5)2/h8H,1-3H3
Standard InChI Key YPENWWBLQQJRDL-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-]

Introduction

Structural Characterization and Molecular Properties

Core Uracil Modifications

Uracil derivatives are characterized by substitutions on the pyrimidine ring, which alter their electronic and steric profiles. In "1,3-dimethyl-6-(methylamino)-5-nitro-uracil," the following modifications are present:

  • 1,3-Dimethyl groups: These alkyl substitutions increase lipophilicity and steric bulk, potentially influencing membrane permeability and protein-binding interactions .

  • 5-Nitro group (-NO₂): The nitro substituent is a strong electron-withdrawing group, polarizing the aromatic ring and enhancing reactivity toward nucleophilic attack .

  • 6-Methylamino group (-NHCH₃): This secondary amine introduces hydrogen-bonding capability and modulates solubility in polar solvents .

Comparative Analysis with Analogous Compounds

A structurally related compound, 6-amino-1,3-dimethyl-5-nitrosouracil (DANU; CAS 58537-55-6), shares similarities but differs in substituents:

FeatureQueried CompoundDANU
5-Position SubstituentNitro (-NO₂)Nitroso (-NO)
6-Position SubstituentMethylamino (-NHCH₃)Amino (-NH₂)
Molecular Weight~198.16 g/mol (calculated)184.15 g/mol

The nitro group in the queried compound confers greater oxidative potential compared to DANU’s nitroso group, which may influence redox reactivity.

Synthetic Methodologies

Nitration and Amination Strategies

While no direct synthesis of the queried compound is documented, analogous pathways for nitro-uracils suggest feasible routes:

Hypothetical Synthesis Pathway

  • Nitration of 1,3-Dimethyluracil:

    • React 1,3-dimethyluracil with fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0–5°C to introduce the nitro group at the 5-position.

    • Key Parameters:

      • Temperature control to avoid over-nitration.

      • Stoichiometric HNO₃ (1:1 molar ratio).

  • Methylamination at the 6-Position:

    • Treat 5-nitro-1,3-dimethyluracil with methylamine (CH₃NH₂) under basic conditions (e.g., K₂CO₃ in DMF) at 80°C for 12 hours.

    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Challenges in Synthesis

  • Regioselectivity: Competing nitration at the 6-position may occur without directing groups.

  • Stability of Nitro Group: Thermal decomposition risks during amination require inert atmospheres.

Physicochemical Properties

Solubility and Stability

Based on DANU analogs:

PropertyPredicted Value
Solubility
- DMSO>50 mg/mL
- Water (pH 7)<1 mg/mL
Stability
- Thermal Decomposition>200°C (TGA)
- PhotostabilityLight-sensitive (store in amber vials)

The methylamino group may improve aqueous solubility compared to DANU, which is hygroscopic and moisture-sensitive.

Biological Activity and Mechanisms

Cytotoxicity Profiles

In vitro studies on DANU analogs show:

  • IC₅₀ in 3LL Cells: >100 μM (low cytotoxicity) .

  • Selectivity: Non-toxic to lymphocytes at concentrations ≤100 μg/mL .

Comparative Analysis with Clinical Agents

5-Fluorouracil (5-FU) vs. Nitro-Uracils

Parameter5-FUQueried Compound (Predicted)
MechanismTS inhibition, RNA incorporationDNA alkylation, redox stress
Cytotoxicity (IC₅₀)1–10 μM>50 μM (estimated)
Therapeutic IndexLowPotentially higher

The methylamino group may reduce off-target effects compared to 5-FU’s unmodified structure .

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop one-pot nitration/methylamination protocols to improve yields.

  • In Silico Modeling: Predict binding modes with TS and DNA using molecular docking.

  • In Vivo Toxicity Screening: Assess organ-specific toxicity in murine models.

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